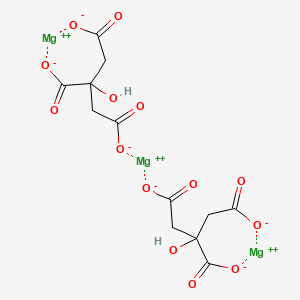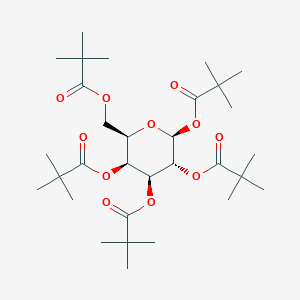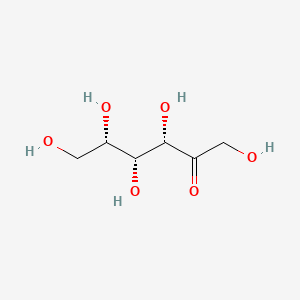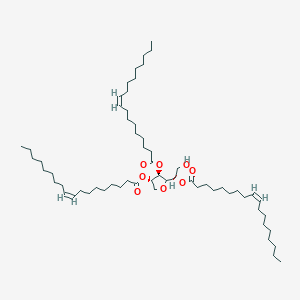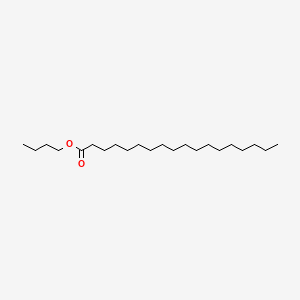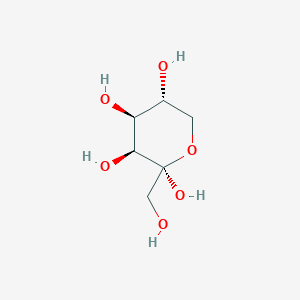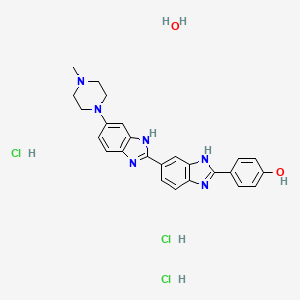
Hoechst33258
Overview
Description
Hoechst33258 is a useful research compound. Its molecular formula is C25H29Cl3N6O2 and its molecular weight is 551.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hoechst33258 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hoechst33258 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cell and Chromosome Analysis :
- Hoechst 33258 facilitates the differentiation of mouse and human nuclei in heterokaryons, providing an alternative to autoradiography for heterokaryon analysis (Moser, Dorman, & Ruddle, 1975).
- It serves as a counterstain in immunofluorescence, aiding in the identification and orientation of cellular structures and differentiation of cell types (Bainbridge & Macey, 1983).
- Hoechst 33258's fluorescence properties allow for the microfluorometric detection of DNA replication in human metaphase chromosomes (Latt, 1973).
DNA Interaction Studies :
- The dye demonstrates enhanced fluorescence with AT-rich DNA, making it a valuable tool for studying chromosomal DNA structure in situ (Weisblum & Haenssler, 2004).
- Hoechst 33258's interaction with DNA in solution is used in DNA quantification methods, offering a novel approach without the need for immobilization on electrode surfaces (Kobayashi et al., 2004).
- The dye has been used in purification processes, such as in the high-yield purification of mouse satellite DNA (Manuelidis, 1977).
Fluorometric Analysis and Detection :
- Hoechst 33258 is used in fluorometric methods to detect DNA synthesis in chromosomes, leveraging its fluorescence properties (Latt & Wohlleb, 1975).
- It enhances the photosensitivity of bromodeoxyuridine-substituted cells, improving the selectivity in isolating conditional lethal mammalian cell mutants (Stetten, Davidson, & Latt, 1977).
Study of DNA-Drug Interactions :
- Research has focused on understanding the interaction of Hoechst 33258 with the minor groove of A + T-rich DNA duplexes, contributing to the knowledge of DNA-drug interactions (Embrey, Searle, & Craik, 1993).
- Investigations into the binding of Hoechst 33258 to various DNA duplexes provide insights into the mechanisms and specificity of minor groove binding drugs (Fornander et al., 2013).
Applications in Plant Cell Biology :
- Hoechst 33258 has been used as a vital stain for plant cell protoplasts, aiding in the identification and culture of hybrid fusion products in cell sorting systems (Meadows & Potrykus, 1981).
properties
IUPAC Name |
4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;hydrate;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O.3ClH.H2O/c1-30-10-12-31(13-11-30)18-5-9-21-23(15-18)29-25(27-21)17-4-8-20-22(14-17)28-24(26-20)16-2-6-19(32)7-3-16;;;;/h2-9,14-15,32H,10-13H2,1H3,(H,26,28)(H,27,29);3*1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWWAGMOVQUICZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O.O.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29Cl3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-(4-Hydroxyphenyl)-5-(4-methyl-1-piperazinyl)-2,5'-bibenzimidazole trihydrochloride hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



